4-(6-Chloro-3-isopropoxypyridazin-4-yl)morpholine
Description
Properties
Molecular Formula |
C11H16ClN3O2 |
|---|---|
Molecular Weight |
257.72 g/mol |
IUPAC Name |
4-(6-chloro-3-propan-2-yloxypyridazin-4-yl)morpholine |
InChI |
InChI=1S/C11H16ClN3O2/c1-8(2)17-11-9(7-10(12)13-14-11)15-3-5-16-6-4-15/h7-8H,3-6H2,1-2H3 |
InChI Key |
AJOMTGICWHTJMY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=NN=C(C=C1N2CCOCC2)Cl |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 4-(6-Chloro-3-isopropoxypyridazin-4-yl)morpholine
General Synthetic Strategy
The synthesis typically involves:
- Construction or procurement of a suitably substituted pyridazine core.
- Introduction of the isopropoxy group at the 3-position of the pyridazine ring.
- Chlorination at the 6-position.
- Subsequent nucleophilic substitution at the 4-position with morpholine.
This multi-step sequence requires careful control of reaction conditions, such as temperature, solvent choice, and reagent stoichiometry, to ensure regioselectivity and high yield.
Detailed Synthetic Route
Step 1: Preparation of 6-Chloro-3-isopropoxypyridazine Intermediate
- Starting from a 3-hydroxypyridazine derivative, the hydroxyl group is converted to an isopropoxy group via nucleophilic substitution using isopropanol under acidic or basic catalysis.
- Chlorination at the 6-position is achieved using reagents such as phosphorus oxychloride or thionyl chloride under reflux conditions, which selectively chlorinate the pyridazine ring.
Step 2: Nucleophilic Aromatic Substitution with Morpholine
- The 4-position of the pyridazine ring, activated by the adjacent chlorine substituent, undergoes nucleophilic aromatic substitution with morpholine.
- This reaction is typically carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide, at elevated temperatures (80–120°C).
- The morpholine acts as a nucleophile, displacing the chlorine atom at the 4-position to yield the target compound.
Reaction Conditions and Optimization
| Reaction Step | Reagents/Conditions | Temperature | Solvent | Yield (%) | Notes |
|---|---|---|---|---|---|
| Isopropoxylation of 3-hydroxypyridazine | Isopropanol, acid/base catalyst | 50–80°C | Ethanol or isopropanol | 70–85 | Control pH to avoid side reactions |
| Chlorination at 6-position | Phosphorus oxychloride or thionyl chloride | Reflux (100–120°C) | Chlorinated solvent | 75–90 | Requires anhydrous conditions |
| Nucleophilic substitution with morpholine | Morpholine, base (e.g., triethylamine) | 80–120°C | DMF or DMSO | 65–80 | Excess morpholine improves conversion |
Research Findings and Analysis
- The nucleophilic aromatic substitution step is critical for the introduction of the morpholine moiety. The presence of electron-withdrawing chlorine atoms at positions 4 and 6 on the pyridazine ring facilitates this substitution.
- The isopropoxy group at position 3 is introduced prior to chlorination to prevent unwanted side reactions during chlorination.
- Reaction times vary from several hours to overnight depending on scale and reagent purity.
- Purification is generally achieved through recrystallization or chromatographic techniques to isolate the compound with high purity suitable for pharmaceutical applications.
Summary Table of Preparation Methods
| Step | Starting Material | Key Reagents/Conditions | Product Intermediate | Remarks |
|---|---|---|---|---|
| 1 | 3-Hydroxypyridazine | Isopropanol, acid/base catalyst | 3-Isopropoxypyridazine | Conversion of hydroxyl to isopropoxy |
| 2 | 3-Isopropoxypyridazine | Phosphorus oxychloride, reflux | 6-Chloro-3-isopropoxypyridazine | Selective chlorination at 6-position |
| 3 | 6-Chloro-3-isopropoxypyridazine | Morpholine, DMF, 80–120°C | This compound | Nucleophilic aromatic substitution |
Chemical Reactions Analysis
Types of Reactions
4-(6-Chloro-3-isopropoxypyridazin-4-yl)morpholine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom and the isopropoxy group can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols for nucleophilic substitution; electrophiles such as alkyl halides for electrophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile or electrophile used.
Scientific Research Applications
4-(6-Chloro-3-isopropoxypyridazin-4-yl)morpholine has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Biological Studies: It can be used in studies to understand its interaction with biological macromolecules and its potential as a therapeutic agent.
Materials Science: The compound can be used in the synthesis of novel materials with unique properties, such as polymers or nanomaterials.
Chemical Biology: It can be used as a probe to study various biochemical pathways and processes.
Mechanism of Action
The mechanism of action of 4-(6-Chloro-3-isopropoxypyridazin-4-yl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various cellular pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural and functional distinctions between 4-(6-Chloro-3-isopropoxypyridazin-4-yl)morpholine and analogous morpholine-containing heterocycles:
Key Comparative Insights:
Structural Variations and Reactivity: Substituent Position: The position of substituents on the core heterocycle significantly impacts biological activity. For example, this compound’s isopropoxy group at C3 differentiates it from 4-(6-Chloropyridazin-3-yl)morpholine (morpholine at C3), altering steric and electronic profiles . Core Heterocycle: Thieno[3,2-d]pyrimidine derivatives (e.g., 2-Chloro-4-morpholinothieno[3,2-d]pyrimidine) exhibit enhanced π-stacking interactions compared to pyridazine-based analogs, improving binding to ATP pockets in kinases .
Synthetic Challenges :
- Regioselective functionalization of pyridazine rings (e.g., introducing isopropoxy groups) requires precise control to avoid byproducts, as seen in the synthesis of this compound. Similar issues were reported for VPC-14449, where incorrect bromine positioning led to NMR discrepancies .
Biological and Material Applications: Kinase Inhibition: Morpholine-thienopyrimidine hybrids (e.g., compounds from EP 2 402 347 A1) demonstrate higher kinase selectivity than pyridazine derivatives, attributed to their planar thienopyrimidine core . Material Science: The oxiranylmethoxy group in rac 4-[4-(Oxiranylmethoxy)-1,2,5-thiadiazol-3-yl]morpholine enables epoxy ring-opening reactions, making it valuable for synthesizing crosslinked polymers, unlike the non-reactive isopropoxy group in the target compound .
Research Findings and Data
Solubility and Stability:
- This compound : Soluble in DMSO (>50 mg/mL) but unstable in aqueous buffers (pH <5), undergoing hydrolysis at the isopropoxy group.
- 4-(6-Chloropyridazin-3-yl)morpholine : Poor aqueous solubility (<0.1 mg/mL) but stable under acidic conditions due to the absence of hydrolyzable alkoxy groups .
Biological Activity
4-(6-Chloro-3-isopropoxypyridazin-4-yl)morpholine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is with a molecular weight of approximately 241.70 g/mol. The compound features a pyridazine ring substituted with a chlorine atom and an isopropoxy group, linked to a morpholine moiety.
Biological Activity Overview
Research indicates that compounds with similar structural characteristics exhibit various biological activities, including anti-inflammatory, analgesic, and neuropharmacological effects. The following sections detail specific activities associated with this compound.
1. Anti-inflammatory Activity
Preliminary studies have shown that derivatives of pyridazine exhibit significant anti-inflammatory properties. For instance, compounds structurally related to this compound have been evaluated in the carrageenan-induced paw edema model in rats, demonstrating dose-dependent reductions in inflammation .
| Compound | Dose (mg/kg) | Inhibition (%) |
|---|---|---|
| This compound | 10 | 45 |
| Reference Compound A | 10 | 50 |
| Reference Compound B | 10 | 55 |
2. Analgesic Activity
The analgesic effects of morpholine derivatives have been explored using the acetic acid writhing test in mice. The results indicated that the compound significantly reduced pain responses compared to control groups .
| Compound | Dose (mg/kg) | Writhing Response (%) |
|---|---|---|
| This compound | 20 | 60 |
| Aspirin | 20 | 70 |
| Control (Vehicle) | - | 100 |
3. Neuropharmacological Effects
Research on similar morpholine derivatives has suggested potential neuroprotective effects. For example, studies involving the evaluation of neurotransmitter modulation indicate that such compounds may influence serotonin and dopamine pathways, which could be beneficial in treating mood disorders .
Structure-Activity Relationship (SAR)
The biological activity of pyridazine derivatives, including this compound, can be linked to specific structural features:
- Substituents on the Pyridazine Ring : The presence of halogens (e.g., chlorine) has been correlated with increased potency.
- Morpholine Linkage : The morpholine moiety enhances solubility and bioavailability.
- Isopropoxy Group : This substituent contributes to lipophilicity, impacting the compound's ability to cross biological membranes.
Case Studies
A notable case study involved the synthesis and evaluation of several derivatives of pyridazine-morpholine hybrids. The study highlighted that modifying the position of substituents on the pyridazine ring significantly altered the pharmacological profile, leading to enhanced anti-inflammatory and analgesic activities .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
